molecular formula C13H11N3O B14741320 N-(pyridin-2-ylmethylideneamino)benzamide CAS No. 5475-70-7

N-(pyridin-2-ylmethylideneamino)benzamide

Cat. No.: B14741320
CAS No.: 5475-70-7
M. Wt: 225.25 g/mol
InChI Key: FEHWEDNVSQUYNH-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethylideneamino)benzamide is an organic compound with the molecular formula C13H11N3O It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-ylmethylideneamino)benzamide can be synthesized through the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . The catalyst can be reused multiple times without significant loss of activity, maintaining a yield of 77% after six cycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of efficient and reusable catalysts to optimize yield and reduce waste. The use of metal-organic frameworks and other advanced catalytic systems is likely to be a key aspect of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethylideneamino)benzamide undergoes various chemical reactions, including:

    Amidation: Formation of amide bonds through the reaction with carboxylic acids.

    Substitution: Reactions involving the replacement of functional groups on the benzamide or pyridine rings.

    Oxidation and Reduction: Reactions that alter the oxidation state of the compound, potentially modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The primary product formed from the reaction of 2-aminopyridine and trans-β-nitrostyrene is this compound. Other potential products may include various substituted benzamides and pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(pyridin-2-ylmethylideneamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethylideneamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloproteins and other metal-dependent biological processes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool for probing biological pathways and developing new therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethylideneamino)benzamide is unique due to its specific structure, which combines the properties of both pyridine and benzamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5475-70-7

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-(pyridin-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C13H11N3O/c17-13(11-6-2-1-3-7-11)16-15-10-12-8-4-5-9-14-12/h1-10H,(H,16,17)

InChI Key

FEHWEDNVSQUYNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

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